trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride
Overview
Description
trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride: is a deuterium-labeled analogue of trans 4-Dimethylaminocrotonic Acid Hydrochloride. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is known for its stable isotope labeling, which makes it valuable in various analytical and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure. This is typically achieved through deuterium exchange reactions or by using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is usually produced in specialized facilities equipped to handle deuterated chemicals .
Chemical Reactions Analysis
Types of Reactions: trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride is used as a reference standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy. Its stable isotope labeling allows for precise quantification and analysis of chemical reactions .
Biology: In biology, this compound is used in metabolic studies to trace the pathways of biochemical reactions. Its deuterium labeling provides a unique advantage in studying the dynamics of metabolic processes .
Medicine: In medicine, this compound is used in drug development and pharmacokinetic studies. Its stable isotope labeling helps in understanding the absorption, distribution, metabolism, and excretion of drugs .
Industry: In the industrial sector, this compound is used in the production of deuterated drugs and other specialized chemicals. Its stable isotope labeling enhances the stability and efficacy of these products .
Mechanism of Action
The mechanism of action of trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying these interactions. The compound’s effects are mediated through its incorporation into metabolic pathways, where it can influence the rate and outcome of biochemical reactions .
Comparison with Similar Compounds
- trans 4-Dimethylaminocrotonic Acid Hydrochloride
- (E)-4-(Dimethylamino)but-2-enoic Acid-d6 Hydrochloride
- (E)-4-(Dimethylamino)-2-butenoic Acid-d6 Hydrochloride
Uniqueness: trans 4-Dimethylaminocrotonic Acid-d6 Hydrochloride is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in analytical and metabolic studies, making it a valuable tool in scientific research .
Properties
IUPAC Name |
(E)-4-[bis(trideuteriomethyl)amino]but-2-enoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3+;/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHNQHFOIVLAQX-QHNUCIEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C/C=C/C(=O)O)C([2H])([2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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